2,1-Benzoxazole-5-carbaldehyde
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Overview
Description
2,1-Benzoxazole-5-carbaldehyde is an aromatic heterocyclic compound that features a benzoxazole ring fused with an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Benzoxazole derivatives, such as 2,1-Benzoxazole-5-carbaldehyde, are known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It’s also known to exhibit a wide range of biological activities including antimicrobial , antitumour , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others.
Result of Action
The result of the action of this compound is dependent on its specific targets and mode of action. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins that are involved in the pathway of cancer formation and proliferation .
Biochemical Analysis
Biochemical Properties
2,1-Benzoxazole-5-carbaldehyde interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Cellular Effects
The cellular effects of this compound are diverse. For instance, it has been found to have potent anti-inflammatory effects . In addition, some benzoxazole derivatives have shown promising anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
The molecular mechanism of this compound involves efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the reaction of 2-aminophenol with formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as metal triflates or ionic liquids can enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,1-Benzoxazole-5-carboxylic acid.
Reduction: 2,1-Benzoxazole-5-methanol.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2,1-Benzoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,1-Benzothiazole-5-carbaldehyde: Similar structure but contains a sulfur atom instead of oxygen.
1,3-Benzoxazole: Different position of the nitrogen and oxygen atoms in the ring.
2,1-Benzoxazole-4-carbaldehyde: Aldehyde group at the 4-position instead of the 5-position.
Uniqueness: 2,1-Benzoxazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and analogs .
Properties
IUPAC Name |
2,1-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSNKPZRFQGDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369380-78-8 |
Source
|
Record name | 2,1-benzoxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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